Cas no 2138189-62-3 (Benzenepropanamide, β-(aminomethyl)-4-(methoxymethyl)-N-methyl-)

Benzenepropanamide, β-(aminomethyl)-4-(methoxymethyl)-N-methyl-, is a specialized organic compound featuring a benzenepropanamide backbone with distinct functional modifications. The β-(aminomethyl) group enhances its reactivity in nucleophilic substitution and condensation reactions, while the 4-(methoxymethyl) substituent contributes to its solubility in polar organic solvents. The N-methylation further influences its steric and electronic properties, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. Its structural attributes allow for selective functionalization, facilitating applications in the development of bioactive molecules and advanced materials. The compound's stability under standard conditions and compatibility with diverse reaction conditions underscore its utility in synthetic chemistry.
Benzenepropanamide, β-(aminomethyl)-4-(methoxymethyl)-N-methyl- structure
2138189-62-3 structure
Product Name:Benzenepropanamide, β-(aminomethyl)-4-(methoxymethyl)-N-methyl-
CAS No:2138189-62-3
MF:C13H20N2O2
MW:236.310103416443
CID:5300175
PubChem ID:165477058
Update Time:2025-05-28

Benzenepropanamide, β-(aminomethyl)-4-(methoxymethyl)-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanamide, β-(aminomethyl)-4-(methoxymethyl)-N-methyl-
    • 2138189-62-3
    • EN300-765790
    • 4-amino-3-[4-(methoxymethyl)phenyl]-N-methylbutanamide
    • Inchi: 1S/C13H20N2O2/c1-15-13(16)7-12(8-14)11-5-3-10(4-6-11)9-17-2/h3-6,12H,7-9,14H2,1-2H3,(H,15,16)
    • InChI Key: YVZZMNFHEPSCIR-UHFFFAOYSA-N
    • SMILES: O=C(CC(CN)C1C=CC(COC)=CC=1)NC

Computed Properties

  • Exact Mass: 236.152477885g/mol
  • Monoisotopic Mass: 236.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 64.4Ų

Experimental Properties

  • Density: 1.067±0.06 g/cm3(Predicted)
  • Boiling Point: 429.3±45.0 °C(Predicted)
  • pka: 16.09±0.46(Predicted)

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Additional information on Benzenepropanamide, β-(aminomethyl)-4-(methoxymethyl)-N-methyl-

Comprehensive Analysis of Benzenepropanamide, β-(aminomethyl)-4-(methoxymethyl)-N-methyl- (CAS No. 2138189-62-3)

The compound Benzenepropanamide, β-(aminomethyl)-4-(methoxymethyl)-N-methyl- (CAS No. 2138189-62-3) has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceutical and biochemical research. This article delves into the molecular characteristics, synthesis pathways, and emerging trends surrounding this compound, while addressing common queries from researchers and industry professionals.

With the rise of AI-driven drug discovery and computational chemistry, the demand for specialized intermediates like β-(aminomethyl)-4-(methoxymethyl)-N-methyl-benzenepropanamide has surged. Its structural features—including a methoxymethyl group and aminomethyl side chain—make it a versatile building block for designing novel therapeutic agents. Recent studies highlight its relevance in targeting neurological pathways and metabolic disorders, aligning with current research hotspots.

From a synthetic perspective, CAS 2138189-62-3 is often synthesized via multi-step organic reactions, involving protective group strategies and catalytic amidation. Researchers frequently search for optimized synthesis protocols and scalable production methods, reflecting the compound's growing industrial importance. Analytical techniques such as HPLC and NMR spectroscopy are critical for verifying its purity and structural integrity.

In the context of green chemistry, efforts to develop eco-friendly synthesis routes for N-methyl-benzenepropanamide derivatives have gained traction. This aligns with global sustainability goals and regulatory pressures to reduce hazardous waste. The compound's low toxicity profile further enhances its appeal for bioconjugation and prodrug development.

Market trends indicate increasing patent filings related to CAS 2138189-62-3, particularly in central nervous system (CNS) drug candidates. Its ability to cross the blood-brain barrier (BBB) makes it a promising scaffold for neurodegenerative disease research. Frequently asked questions (FAQs) in academic forums often revolve around its solubility, stability under physiological conditions, and compatibility with common reagents.

Future directions for Benzenepropanamide, β-(aminomethyl)-4-(methoxymethyl)-N-methyl- may include structure-activity relationship (SAR) studies and high-throughput screening applications. As precision medicine advances, tailored derivatives of this compound could play a pivotal role in personalized therapeutics. Collaborative research between academia and pharmaceutical companies is expected to accelerate its commercialization.

In summary, 2138189-62-3 represents a compelling case study in modern medicinal chemistry, bridging theoretical design and practical applications. Its adaptability to click chemistry and biocompatible modifications positions it as a valuable asset for next-generation drug development.

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